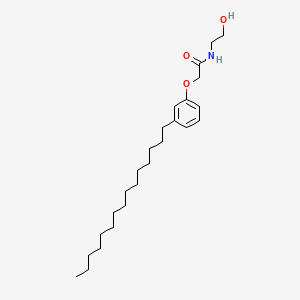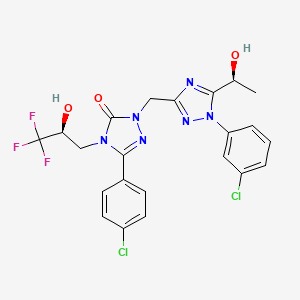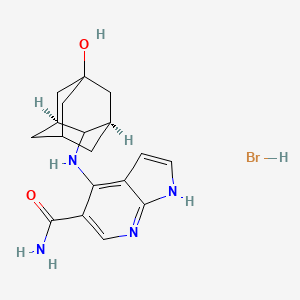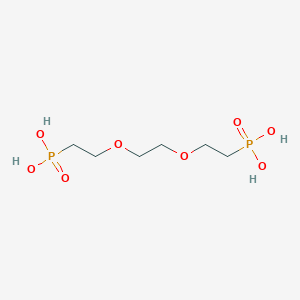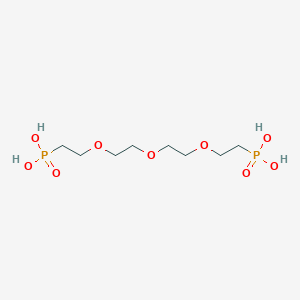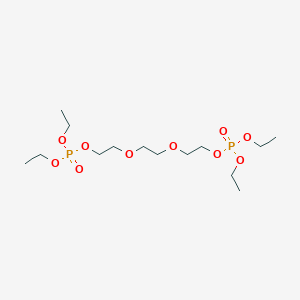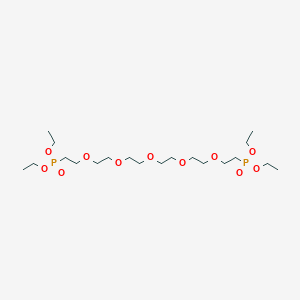![molecular formula C18H16ClFN4O B609957 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One CAS No. 1383376-93-9](/img/structure/B609957.png)
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-05236216 hydrochloride is a brain penetrant, potent and selective inhibitor of casein kinase 1 delta/epsilon (CK1δ/ε) that modulates circadian rhythms in mice.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on compounds related to 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One involves the synthesis and structural characterization of similar molecules. For instance, the synthesis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been studied. These compounds are characterized by single crystal diffraction, revealing their isostructural nature and providing insights into their molecular conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antitumor Activities
Compounds structurally related to the target molecule have been explored for their antimicrobial and antitumor properties. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities against various pathogens. Additionally, some derivatives have been tested for their antitumor activity against liver cell lines, indicating the potential therapeutic applications of these compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Novel Synthesis Methods
Innovative methods for synthesizing pyrazolo[3,4-b]pyridines have been developed. For instance, a convenient ultrasound-promoted regioselective synthesis method has been established, providing an efficient route to produce these compounds in high yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Crystal Structure and Drug Design
The crystal structure determination of similar compounds has been crucial in drug design, especially for anticancer agents. Studies have shown how these compounds interact with biological targets like topoisomerase IIα, providing a basis for designing novel anticancer drugs (Alam et al., 2016).
Antiproliferative Activity
Several studies have focused on the antiproliferative activities of pyrazolo[3,4-b]pyridine derivatives. Research indicates these compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (El-Hashash et al., 2019).
Propriétés
Numéro CAS |
1383376-93-9 |
|---|---|
Nom du produit |
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One |
Formule moléculaire |
C18H16ClFN4O |
Poids moléculaire |
358.8014 |
Nom IUPAC |
4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one hydrochloride |
InChI |
InChI=1S/C18H15FN4O.ClH/c1-22-10-15-16(18(22)24)13(7-8-20-15)14-9-23(2)21-17(14)11-3-5-12(19)6-4-11;/h3-9H,10H2,1-2H3;1H |
Clé InChI |
CLDJMFXSCFWXDI-UHFFFAOYSA-N |
SMILES |
O=C1N(C)CC2=NC=CC(C3=CN(C)N=C3C4=CC=C(F)C=C4)=C21.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-05236216 hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
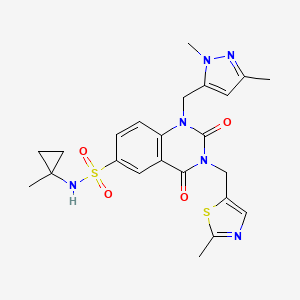

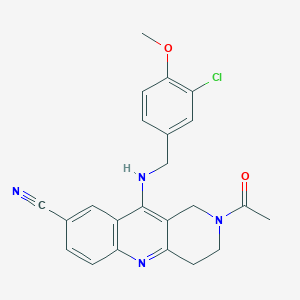
![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)
